Fmoc-alpha-methyl-L-4-Fluorophe
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Overview
Description
Fmoc-alpha-methyl-L-4-Fluorophe: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a fluorine atom at the para position and the alpha carbon is methylated. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-L-4-Fluorophe typically involves the following steps:
Protection of the Amino Group: The amino group of alpha-methyl-L-4-fluorophenylalanine is protected using the Fmoc group.
Methylation: The alpha carbon is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Fluorination: The phenyl ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Fmoc-alpha-methyl-L-4-Fluorophe is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of Fmoc-alpha-methyl-L-4-Fluorophe involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into peptides and proteins, where it can influence the structure and function of the final product .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alpha-methyl-L-2-Fluorophe: Similar structure but with the fluorine atom at the ortho position.
Fmoc-L-4-Fluorophenylalanine: Similar structure but without the methyl group at the alpha position.
Fmoc-L-4-Iodophenylalanine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
Fmoc-alpha-methyl-L-4-Fluorophe is unique due to the combination of the Fmoc protecting group, the methylation at the alpha position, and the fluorine substitution on the phenyl ring. This unique structure provides specific properties that are valuable in peptide synthesis and other scientific applications .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDIHMFXNGCRG-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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